molecular formula C21H28N4O4S B2979527 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 1091020-57-3

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide

Cat. No. B2979527
CAS RN: 1091020-57-3
M. Wt: 432.54
InChI Key: VRTRDPFEECUOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide, commonly known as CCT251545, is a small molecule inhibitor that has been used in scientific research to study the role of certain enzymes in cancer cells.

Scientific Research Applications

Herbicidal Activity

The crystal structure and herbicidal activity of a related compound, featuring a similar chemical framework, demonstrated effective weed control properties. The study involved the synthesis of the compound using bromine as a cyclic reagent, yielding significant herbicidal activity upon evaluation (Liu et al., 2008).

Cytotoxicity and DNA-topoisomerase Inhibitory Activity

Another research focus has been on the synthesis of asymmetric ureas and thioureas, including compounds with structural similarities to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)propanamide, which exhibited promising antiproliferative actions. These compounds were evaluated for their cytotoxic effects against various cancer cell lines and for their ability to inhibit DNA topoisomerases I and II-alpha, suggesting potential applications in cancer treatment (A. Esteves-Souza et al., 2006).

Antimicrobial and Anticandidal Activities

Thiazole derivatives, related in structure to the compound , have been synthesized and evaluated for their antimicrobial activity. Certain derivatives demonstrated high antibacterial and anticandidal effectiveness, showcasing the potential of such compounds in developing new antimicrobial agents (Sam Dawbaa et al., 2021).

Anti-inflammatory and Analgesic Agents

Research into novel substituted 1,3,4-thiadiazoles, which share a core structural motif with this compound, identified compounds with significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation without significant side effects (Anas M H Shkair et al., 2016).

Mechanism of Action

properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-28-16-9-10-17(18(12-16)29-2)24-19(26)11-8-15-13-30-21(23-15)25-20(27)22-14-6-4-3-5-7-14/h9-10,12-14H,3-8,11H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRDPFEECUOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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